

# Azido-PEG3-Maleimide: A Technical Overview for Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azido-PEG3-Maleimide

Cat. No.: B605833

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Azido-PEG3-Maleimide**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic development. Its unique architecture, featuring an azide group and a maleimide moiety, enables the seamless and specific linkage of diverse biomolecules.

## Core Molecular Attributes

**Azido-PEG3-Maleimide** is a versatile reagent characterized by a polyethylene glycol (PEG) spacer, which enhances solubility and biocompatibility. The terminal azide and maleimide groups offer orthogonal reactivity, allowing for controlled, stepwise conjugation.

Property	Value	Source
Molecular Formula	C15H23N5O6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	369.37 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	1858264-36-4	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to slightly yellow oil	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	<a href="#">[1]</a> <a href="#">[4]</a>
Storage Conditions	Store at -10 °C to -20°C, desiccate	<a href="#">[4]</a> <a href="#">[5]</a>

## Principles of Reactivity and Bioconjugation

The utility of **Azido-PEG3-Maleimide** lies in the distinct reactivity of its two functional ends:

- **Maleimide Group:** This group demonstrates high selectivity for free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, forming a stable thioether bond, proceeds optimally at a pH range of 6.5 to 7.5.[\[6\]](#) At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive with a sulfhydryl group than with a primary amine.[\[6\]](#)
- **Azide Group:** The azide moiety is primed for "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This reaction forms a stable triazole linkage with an alkyne-modified molecule, offering a highly efficient and bioorthogonal conjugation strategy.[\[7\]](#)

This dual reactivity allows for a two-step conjugation process, providing researchers with precise control over the assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs).

## Experimental Protocol: General Protein Labeling

The following is a generalized protocol for the labeling of a thiol-containing protein with **Azido-PEG3-Maleimide**.

#### Materials:

- Thiol-containing protein in a suitable buffer (e.g., PBS)
- **Azido-PEG3-Maleimide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)
- Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.0
- Desalting columns

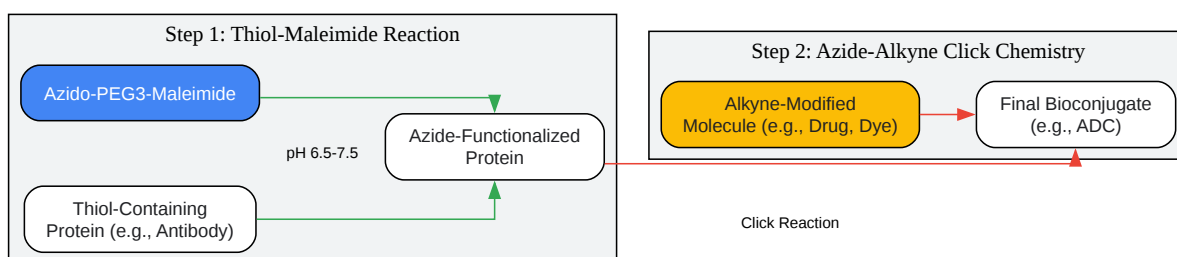
#### Procedure:

- Preparation of **Azido-PEG3-Maleimide** Stock Solution:
  - Dissolve **Azido-PEG3-Maleimide** in anhydrous DMF or DMSO to prepare a stock solution of the desired concentration.
- Protein Preparation (Optional Disulfide Reduction):
  - If the protein's target thiol groups are in the form of disulfide bonds, they must first be reduced.
  - Treat the protein solution with a reducing agent like TCEP for approximately 30 minutes.
  - Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.
- Conjugation Reaction:
  - Add the **Azido-PEG3-Maleimide** stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized for the specific application.
  - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
- Removal of Excess Crosslinker:

- Purify the labeled protein from the excess, unreacted **Azido-PEG3-Maleimide** using a desalting column or dialysis.
- Subsequent "Click" Reaction:
  - The azide-functionalized protein is now ready for the subsequent click chemistry reaction with an alkyne-containing molecule of interest.

## Bioconjugation Workflow

The following diagram illustrates the sequential conjugation strategy enabled by **Azido-PEG3-Maleimide**.



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Caption: Sequential bioconjugation using **Azido-PEG3-Maleimide**.

## Applications in Research and Development

The unique properties of **Azido-PEG3-Maleimide** make it a valuable tool in a variety of applications:

- **Drug Development:** A key component in the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5]
- **Bioconjugation:** Used for labeling proteins and peptides for purification, tracking, and analysis.

- **Diagnostics:** Employed in the development of diagnostic assays that require the specific attachment of probes to biomolecules.
- **Chemical Biology:** Utilized in studies of protein interactions and cellular functions.

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## References

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- To cite this document: BenchChem. [Azido-PEG3-Maleimide: A Technical Overview for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605833#azido-peg3-maleimide-molecular-weight-and-formula]

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